molecular formula C11H14OS B14202923 1-(2-(Isopropylthio)phenyl)ethanone CAS No. 918811-12-8

1-(2-(Isopropylthio)phenyl)ethanone

Cat. No.: B14202923
CAS No.: 918811-12-8
M. Wt: 194.30 g/mol
InChI Key: JHBTZAYJYJVTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Isopropylthio)phenyl)ethanone is an organic compound with the molecular formula C11H14OS It is characterized by the presence of an ethanone group attached to a phenyl ring substituted with an isopropylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Isopropylthio)phenyl)ethanone typically involves the reaction of 2-isopropylthiophenol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-isopropylthiophenol attacks the carbonyl carbon of acetyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Isopropylthio)phenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(2-(Isopropylthio)phenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Isopropylthio)phenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

    1-(4-(Phenylthio)phenyl)ethanone: Similar structure but with the phenylthio group in the para position.

    1-(2-(Methylthio)phenyl)ethanone: Similar structure but with a methylthio group instead of an isopropylthio group.

Uniqueness: 1-(2-(Isopropylthio)phenyl)ethanone is unique due to the presence of the isopropylthio group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction pathways and interactions compared to similar compounds.

Properties

CAS No.

918811-12-8

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(2-propan-2-ylsulfanylphenyl)ethanone

InChI

InChI=1S/C11H14OS/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-8H,1-3H3

InChI Key

JHBTZAYJYJVTAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.